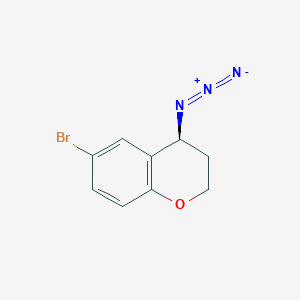

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene

Description

Properties

IUPAC Name |

(4S)-4-azido-6-bromo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-6-1-2-9-7(5-6)8(12-13-11)3-4-14-9/h1-2,5,8H,3-4H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEIFJJDVQZGCN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N=[N+]=[N-])C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N=[N+]=[N-])C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene typically involves the following steps:

Starting Material: The synthesis begins with a suitable chromene derivative.

Bromination: The chromene derivative is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position.

Azidation: The brominated intermediate is then treated with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) to replace the bromine atom with an azido group, resulting in the formation of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition

Major Products Formed

Substitution: Various substituted chromenes depending on the nucleophile used.

Reduction: (4S)-4-Amino-6-bromo-3,4-dihydro-2H-chromene

Cycloaddition: Triazole derivatives

Scientific Research Applications

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also facilitate the formation of covalent bonds with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Chromene Derivatives

Table 2. Key Physicochemical Properties

| Property | (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene | 5,7-Dihydroxy-4-propyl-2H-chromen-2-one | 2-Amino-4H-chromene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280 | ~234 | ~175 |

| logP (Predicted) | 2.8 | 1.2 | 0.9 |

| Hydrogen Bond Acceptors | 3 (N₃, O, Br) | 4 (2 × OH, O) | 2 (O, NH₂) |

Biological Activity

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azido group and a bromine atom attached to a chromene structure, which is known for its diverse biological activities. The unique combination of these functional groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds within the chromene family exhibit antimicrobial activity. For instance, studies have shown that various chromene derivatives can inhibit the growth of bacteria and fungi. The azido group may enhance this activity by facilitating interactions with microbial enzymes or structural proteins .

Anticancer Activity

Chromenes have been studied for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specifically, (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene has been evaluated for its effects on cancer cell lines, demonstrating potential cytotoxicity against various types of tumors .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis | , |

| Antiviral | Potential inhibition of virus replication |

The biological activity of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their function and disrupting metabolic pathways.

- Receptor Modulation : It can bind to cellular receptors, affecting signaling pathways involved in cell growth and survival.

- Click Chemistry Applications : The azido group allows for click chemistry reactions, enabling the formation of stable triazole derivatives that can enhance biological efficacy .

Study on Anticancer Activity

In a notable study, (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound triggered apoptosis through the activation of caspases, leading to DNA fragmentation and morphological changes characteristic of apoptotic cells .

Antiviral Efficacy

Another investigation focused on the antiviral potential of chromene derivatives against the measles virus. (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene showed promising results in vitro, suggesting that it could inhibit viral replication by targeting viral enzymes essential for replication .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene, and how can stereochemical purity be ensured?

- Methodology :

- Step 1 : Start with 6-bromo-3,4-dihydro-2H-chromene. Introduce the azide group via nucleophilic substitution under controlled conditions (e.g., NaN₃ in DMF at 60°C).

- Step 2 : Use chiral auxiliaries or asymmetric catalysis to enforce the (4S) configuration. For example, Sharpless azidation or enzymatic resolution may improve enantiomeric excess (ee).

- Step 3 : Validate stereochemistry via polarimetry, chiral HPLC, or X-ray crystallography .

- Key Considerations : Monitor reaction progress with TLC/GC-MS to avoid byproducts like regioisomers or azide decomposition.

Q. How can the crystal structure of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene be determined, and what software is suitable for refinement?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation. Ensure crystal quality by slow evaporation from ethanol/water mixtures.

- Refinement : Employ SHELXTL or SHELXL for structure solution and refinement. These programs handle small-molecule crystallography robustly, even with heavy atoms like bromine .

- Validation : Check R-factors (<5%), bond length accuracy (±0.01 Å), and residual electron density maps to confirm structural integrity .

Q. What spectroscopic techniques are optimal for characterizing (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene?

- Methodology :

- NMR : Use H/C NMR in CDCl₃ or DMSO-d₆. The azide proton (δ 3.5–4.0 ppm) and bromine-coupled aromatic protons (δ 7.2–7.8 ppm) are diagnostic .

- IR : Confirm the azide stretch (2100–2150 cm⁻¹) and chromene C-O-C (1250 cm⁻¹) .

- MS : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (expected m/z: 254.09 for C₉H₈BrN₃O⁺) .

Advanced Research Questions

Q. How does the stereochemistry at C4 influence the reactivity of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene in click chemistry applications?

- Methodology :

- Experimental Design : Compare (4S) vs. (4R) isomers in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Track reaction rates via UV-Vis or F NMR if fluorinated alkynes are used.

- Data Analysis : Stereoelectronic effects from the chromene ring may alter transition-state geometry. Use DFT calculations (e.g., Gaussian) to model steric hindrance .

- Contradictions : If unexpected regioselectivity arises, consider solvent polarity or ligand effects (e.g., TBTA vs. THPTA) .

Q. How can researchers resolve contradictions in stability data for azido-chromene derivatives under varying pH conditions?

- Methodology :

- Controlled Degradation Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor decomposition via HPLC and LC-MS to identify degradation products (e.g., triazoles or chromene ring-opened species).

- Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels. Use Arrhenius plots to predict shelf-life .

- Mitigation : Stabilize with antioxidants (e.g., BHT) or lyophilization if hydrolytic instability is confirmed .

Q. What computational strategies are effective for predicting the pharmacological activity of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize chromene’s π-π stacking and azide’s hydrogen-bonding potential .

- ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability, BBB penetration, and toxicity. Adjust substituents (e.g., replace bromine with CF₃) to optimize properties .

- Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition IC₅₀) to validate computational models .

Q. How can researchers address discrepancies in X-ray crystallography data when the azide group exhibits disorder?

- Methodology :

- Data Collection : Collect high-resolution data (<1.0 Å) to resolve electron density. Use low-temperature (100 K) measurements to minimize thermal motion .

- Refinement : Apply restraints (DFIX, SIMU) in SHELXL to model azide disorder. Validate with residual density maps and check for overfitting .

- Alternative Techniques : If unresolved, supplement with neutron diffraction or solid-state NMR for azide orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.